1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol
Overview
Description
Scientific Research Applications
Application in the Field of Medicinal Chemistry
Summary of the Application
These compounds were evaluated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a target for anti-inflammatory drugs .
Methods of Application
A series of benzimidazole derivatives were designed and synthesized, with the 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position . These compounds were then evaluated in vitro for their ability to inhibit COX-1 and COX-2 .
Results or Outcomes
Several compounds showed selective inhibition to the COX-2 isozyme . Compound 11b showed the most potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 .
Application in the Field of Antimicrobial and Anti-inflammatory Research
Summary of the Application
2-(4-methylsulfonylphenyl) indole derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory activities .
Methods of Application
Three series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized . The synthesized compounds were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
Results or Outcomes
Compound 7g was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose . Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
Application in the Field of Anti-inflammatory Research
Summary of the Application
A series of 2-substituted-4,5-diarylpyrroles were developed as potent anti-inflammatory agents .
Methods of Application
The compounds were synthesized and then tested for their anti-inflammatory activity against paw edema produced in the adjuvant arthritis rat model .
Results or Outcomes
Among the series, 2-[(trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole was reported as a potent anti-inflammatory agent .
Application in the Field of Antiviral Research
Summary of the Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Methods of Application
The compounds were synthesized and then tested for their antiviral activity .
Results or Outcomes
Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value of 17 .
Application in the Field of Heterocyclic Compound Synthesis
Summary of the Application
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
Methods of Application
Various methods have been reported for the formation of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .
Results or Outcomes
This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .
Safety And Hazards
properties
IUPAC Name |
1-(3-amino-4-methylsulfonylphenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-18(16,17)12-3-2-9(8-11(12)13)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUBGUCGSALUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226475 | |
Record name | 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol | |
CAS RN |
1219957-10-4 | |
Record name | 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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